Gusacitinib - 1425381-60-7

Gusacitinib

Catalog Number: EVT-260211
CAS Number: 1425381-60-7
Molecular Formula: C24H28N8O2
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gusacitinib (ASN002) is an orally administered, small molecule inhibitor of both Janus kinase (JAK) and spleen tyrosine kinase (SYK) enzymes. [, , , ] This dual inhibitory activity makes it a promising candidate for treating inflammatory and autoimmune diseases. [, , ] Gusacitinib is currently being investigated for its potential in treating atopic dermatitis (AD) and chronic hand eczema. [, , , ]

Abrocitinib

Compound Description: Abrocitinib is an oral, small-molecule Janus kinase 1 (JAK1) inhibitor. [] It selectively inhibits JAK1, a key mediator of signal transduction in inflammatory pathways. [] Abrocitinib is approved for the treatment of moderate-to-severe atopic dermatitis in adults. []

Upadacitinib

Compound Description: Upadacitinib is a selective and reversible JAK inhibitor. [] It primarily targets JAK1 with some activity against JAK2 and JAK3. [] Upadacitinib has demonstrated efficacy in clinical trials for atopic dermatitis, including hand eczema. []

Baricitinib

Compound Description: Baricitinib is an oral, selective inhibitor of JAK1 and JAK2. [] It exhibits a balanced inhibition of JAK1 and JAK2, impacting inflammatory pathways associated with atopic dermatitis. []

Relevance: Similar to Gusacitinib, Baricitinib is an oral JAK inhibitor being studied for its use in atopic dermatitis. [] Both compounds target the JAK/STAT pathway, but their specific JAK isoform selectivity varies. []

Ruxolitinib

Compound Description: Ruxolitinib is a potent inhibitor of JAK1 and JAK2. [] It acts on the JAK/STAT signaling pathway, modulating immune responses. [] While available as an oral formulation, topical Ruxolitinib is under development for localized atopic dermatitis. []

Compound Description: Delgocitinib (LEO124249) is a topical pan-JAK inhibitor under investigation for the treatment of chronic hand eczema. [] It exhibits inhibitory effects on all four JAK family members. []

Dupilumab

Compound Description: Dupilumab is a fully human monoclonal antibody that specifically blocks the shared receptor component for interleukin-4 (IL-4) and interleukin-13 (IL-13). [] This dual inhibition modulates the immune response and has shown efficacy in treating moderate-to-severe atopic dermatitis. []

Relevance: While both Dupilumab and Gusacitinib are used in atopic dermatitis treatment, they target different pathways. [, ] Dupilumab focuses on the IL-4 and IL-13 pathway, while Gusacitinib acts on the JAK/STAT and SYK pathways. [, ]

Tralokinumab

Compound Description: Tralokinumab is a human monoclonal antibody that specifically targets and neutralizes interleukin-13 (IL-13). [] By blocking IL-13, Tralokinumab suppresses downstream inflammatory pathways involved in atopic dermatitis. []

Relevance: Similar to Dupilumab, Tralokinumab targets the IL-13 pathway in atopic dermatitis, while Gusacitinib focuses on JAK/STAT and SYK. [, ]

Lebrikizumab

Compound Description: Lebrikizumab is a humanized monoclonal antibody that specifically targets and neutralizes interleukin-13 (IL-13). [] It inhibits IL-13 signaling, which plays a role in atopic dermatitis pathogenesis. []

Relevance: Lebrikizumab and Gusacitinib represent different approaches to atopic dermatitis treatment. Lebrikizumab blocks the IL-13 pathway, while Gusacitinib inhibits JAK/STAT and SYK. [, ]

Nemolizumab

Compound Description: Nemolizumab is a humanized monoclonal antibody that specifically targets the signaling of interleukin-31 (IL-31). [] By blocking IL-31, Nemolizumab aims to reduce itch and inflammation in atopic dermatitis. []

Relevance: Nemolizumab and Gusacitinib are both investigated for atopic dermatitis treatment but act on different targets. [, ] Nemolizumab targets IL-31 signaling, while Gusacitinib inhibits JAK/STAT and SYK. [, ]

Overview

Gusacitinib is a novel compound classified as a dual inhibitor of Janus kinase and spleen tyrosine kinase. Its chemical structure is defined as 2-[l-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile. Gusacitinib is primarily under investigation for the treatment of moderate to severe chronic hand eczema and atopic dermatitis, demonstrating potential therapeutic applications in dermatological and inflammatory diseases .

Source and Classification

Gusacitinib was developed as part of ongoing research into effective treatments for inflammatory skin conditions. The compound belongs to the class of small molecule inhibitors targeting specific kinases involved in inflammatory processes. Its classification as a dual inhibitor highlights its mechanism of action, which involves the inhibition of multiple pathways that contribute to inflammation and skin disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of Gusacitinib involves several key steps. The initial synthesis process has been documented in patents that describe various crystalline forms of the compound, including its hydrochloride salt. The synthesis typically begins with the formation of the core pyrimidine structure, followed by functionalization steps that introduce the piperidine and hydroxypiperidine moieties.

  1. Starting Materials: The synthesis utilizes various organic compounds, including piperidine derivatives and pyrimidine precursors.
  2. Reactions: Key reactions include amination, acylation, and cyclization processes that are essential for constructing the complex molecular framework of Gusacitinib.
  3. Purification: The final product is often purified through crystallization techniques to obtain specific polymorphs that exhibit desirable physical properties .
Molecular Structure Analysis

Structure and Data

Gusacitinib has a molecular formula of C24H28N8OC_{24}H_{28}N_{8}O with a molecular weight of approximately 460.53 g/mol. The detailed structure includes multiple rings and functional groups that contribute to its biological activity:

  • Pyrimidine Ring: Central to its structure, providing key interactions with target kinases.
  • Piperidine Moieties: Contributing to its solubility and binding affinity.
  • Hydroxyl Group: Enhancing its pharmacological properties by influencing hydrogen bonding interactions.

Crystallographic studies have characterized various solid-state forms of Gusacitinib, revealing distinct X-ray powder diffraction patterns that are critical for identifying polymorphic forms .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Gusacitinib can be analyzed through its interactions with biological targets:

  1. Kinase Inhibition: Gusacitinib acts by competitively inhibiting Janus kinases and spleen tyrosine kinase, which are crucial in signaling pathways related to inflammation.
  2. Mechanistic Studies: Research has shown that Gusacitinib's binding affinity is influenced by structural modifications, which can be studied through kinetic assays and structural biology techniques .
Mechanism of Action

Process and Data

Gusacitinib exerts its pharmacological effects by inhibiting the activity of Janus kinases (JAKs) and spleen tyrosine kinase (SYK). This inhibition prevents the phosphorylation of downstream signaling molecules involved in inflammatory responses:

  1. JAK Pathway: By blocking JAKs, Gusacitinib disrupts cytokine signaling pathways that lead to inflammation.
  2. SYK Pathway: Inhibition of SYK further modulates immune responses, enhancing its therapeutic potential against chronic inflammatory diseases.

Clinical studies have indicated promising results in reducing symptoms associated with chronic hand eczema and atopic dermatitis, supporting its mechanism as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

Gusacitinib exhibits several notable physical properties:

  • Appearance: Typically presented as crystalline solids.
  • Solubility: Demonstrates variable solubility depending on the polymorphic form; solubility studies are essential for formulation development.

Chemical Properties

The chemical stability of Gusacitinib is critical for its pharmaceutical applications:

  • Stability: Various forms have shown stability under different environmental conditions (e.g., humidity, temperature).
  • Polymorphism: Different crystalline forms (e.g., GS1, GS2) exhibit distinct physical properties that can influence bioavailability and therapeutic efficacy .
Applications

Scientific Uses

Gusacitinib is primarily investigated for its applications in treating dermatological conditions such as:

  • Chronic Hand Eczema: Clinical trials are assessing its efficacy in reducing flare-ups and improving skin health.
  • Atopic Dermatitis: Ongoing studies aim to establish its role in managing this chronic inflammatory skin condition.

The dual inhibition mechanism provides a significant advantage in treating complex inflammatory diseases, making Gusacitinib a promising candidate in modern therapeutics .

Introduction to Gusacitinib

Gusacitinib (USAN/INN) is an orally bioavailable small molecule kinase inhibitor with a molecular formula of C₂₄H₂₈N₈O₂ and a molecular weight of 460.54 g/mol [1] [4]. It is identified by multiple synonyms, including ASN-002, ASN002, EN-3351, and WHO 10976 [1] [3]. The compound belongs to the phenylpiperidine class of organic molecules, characterized by a piperidine ring bound to a phenyl group, and features hydrogen bond acceptors (8), hydrogen bond donors (3), and a topological polar surface area of 134.06 Ų [4] [6]. Its chemical structure includes an acetonitrile group and a hydroxypiperidine moiety, contributing to its kinase-binding properties [1]. Currently classified as an investigational drug, gusacitinib is being evaluated for inflammatory dermatoses (e.g., chronic hand eczema, atopic dermatitis) and oncological conditions (e.g., basal cell carcinoma, hematologic malignancies) [2] [7].

Chemical and Pharmacological Classification of Gusacitinib

Gusacitinib is a synthetic organic compound belonging to the chemical class of phenylpiperidines, specifically categorized under dialkylarylamines and aminopyrimidine derivatives [1] [4]. Its IUPAC name is 2-[1-(4-{[4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5-oxo-5H,6H-pyrimido[4,5-d]pyridazin-2-yl)piperidin-4-yl]acetonitrile [1]. The compound exhibits moderate lipophilicity (XLogP: 2.6) and complies with Lipinski’s rule of five, supporting its oral bioavailability [4].

Pharmacologically, gusacitinib is a dual kinase inhibitor targeting both Janus kinase (JAK) and spleen tyrosine kinase (SYK) families [3] [9]. It modulates key inflammatory pathways in immune-mediated diseases by simultaneously inhibiting intracellular signaling cascades downstream of cytokine receptors and immunoreceptors [7] [9]. This dual mechanism distinguishes it from selective JAK inhibitors (e.g., upadacitinib) or SYK-only inhibitors, positioning it as a broad-spectrum immunomodulator [9].

Table 1: Physicochemical Properties of Gusacitinib

PropertyValue
Molecular FormulaC₂₄H₂₈N₈O₂
Molecular Weight460.54 g/mol
CAS Registry Number1425381-60-7
Hydrogen Bond Acceptors8
Hydrogen Bond Donors3
Rotatable Bonds5
Topological Polar Surface Area134.06 Ų
Lipinski Rule Compliance0 violations

Historical Development and Regulatory Status

Gusacitinib was developed by Asana BioSciences, with its chemical structure first disclosed in the patent WO2013028818A1 (Example 189) [4]. Preclinical studies demonstrated potent inhibition of SYK (IC₅₀: 5 nM) and JAK family enzymes (IC₅₀: 4–46 nM), prompting clinical evaluation for inflammatory and neoplastic conditions [3]. Key regulatory milestones include:

  • Phase I Trials (2016–2018): Initial studies in healthy volunteers and patients with solid tumors or chronic lymphocytic leukemia established pharmacokinetics and preliminary safety [2] [10].
  • Phase II Advancement (2018–2023): Trials expanded to chronic hand eczema (NCT03728504), atopic dermatitis (NCT03654755), and basal cell carcinoma (NCT02550678) [5] [7] [8]. The chronic hand eczema trial demonstrated rapid symptom improvement, with 80 mg doses achieving 69.5% reduction in lesion severity scores (vs. 33.5% for placebo) by Week 16 [5] [8].
  • Regulatory Designations: Received FDA Fast Track Designation in February 2021 for moderate-to-severe chronic hand eczema [8]. Orphan drug status was granted for specific indications, though details are undisclosed [2].
  • Current Status (as of 2025): Phase III trials for chronic hand eczema (dyshidrotic eczema) are active in the US, Canada, and Germany, while Phase II studies investigate systemic lupus erythematosus (NCT06238531) [2] [6]. No market approvals have been reported.

Table 2: Development Timeline and Regulatory Milestones

YearEventIndication(s)
2012Patent WO2013028818A1 FiledBroad kinase inhibition claims
2016–2018Phase I Trials CompletedHealthy volunteers, solid tumors, CLL
2019Phase II for Chronic Hand Eczema InitiatedNCT03728504
Feb 2021FDA Fast Track Designation GrantedModerate-to-severe chronic hand eczema
2023Phase II for Atopic Dermatitis CompletedNCT03654755 (US, Canada, Germany)
2024–2025Phase III for Dyshidrotic Eczema InitiatedActive, not recruiting

Key Molecular Targets: JAK and SYK Kinases

Gusacitinib’s therapeutic effects stem from dual inhibition of SYK and pan-JAK enzymes, disrupting pro-inflammatory signaling in immune cells and keratinocytes [3] [7] [9].

SYK Inhibition

  • Mechanism: SYK (spleen tyrosine kinase) is a non-receptor kinase mediating immunoreceptor signaling (e.g., B-cell receptors, Fc receptors). Gusacitinib binds SYK’s ATP-binding site (IC₅₀: 5 nM), blocking downstream activation of PLCγ1, PI3K, and VAV1 [1] [3].
  • Consequences: Suppresses neutrophil degranulation, inflammasome activation, and NF-κB-driven cytokine production (e.g., TNF-α, IL-6) [1] [9]. This mitigates innate immune responses implicated in eczema and lymphoma [7] [10].

JAK Inhibition

  • Specificity: Gusacitinib inhibits all JAK isoforms: JAK1 (IC₅₀: 46 nM), JAK2 (IC₅₀: 4 nM), JAK3 (IC₅₀: 11 nM), and TYK2 (IC₅₀: 8 nM) [3].
  • Downstream Effects: Blocks STAT phosphorylation, interrupting signaling for cytokines involved in Th1/Th2/Th17 pathways (e.g., IL-4, IL-13, IL-31) [9]. In chronic hand eczema, this reduces pruritus, pain, and epidermal hyperplasia [5] [7].

Therapeutic Implications

The dual SYK/JAK action provides broader pathway coverage than selective agents:

  • In chronic hand eczema, SYK inhibition counters antigen/IgE-mediated inflammation (Th2-skewed), while JAK blockade modulates IL-23/Th17 axes [5] [7].
  • In oncology models (e.g., multiple myeloma xenografts), combined SYK/JAK inhibition synergistically reduces tumor growth >95% by targeting microenvironmental survival signals [3] [10].

Table 3: Kinase Inhibition Profile of Gusacitinib

Target KinaseIC₅₀ (nM)Primary Signaling Pathways Affected
SYK5BCR/FcR → PLCγ/PI3K/VAV
JAK146IFN-γ, IL-6 → STAT1/STAT3
JAK24EPO, IL-5 → STAT5
JAK311IL-2, IL-15 → STAT5/STAT3
TYK28IL-12, IL-23 → STAT4

Table 4: Gusacitinib Synonyms

SynonymSource
GusacitinibUSAN/INN
ASN-002Asana BioSciences
ASN002DrugBank
EN-3351DrugBank
EN3351AdisInsight
WHO 10976DrugBank
Example 189 [WO2013028818]Guide to Pharmacology

Properties

CAS Number

1425381-60-7

Product Name

Gusacitinib

IUPAC Name

2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile

Molecular Formula

C24H28N8O2

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C24H28N8O2/c25-10-5-16-6-11-32(12-7-16)24-28-20-15-26-30-23(34)21(20)22(29-24)27-17-1-3-18(4-2-17)31-13-8-19(33)9-14-31/h1-4,15-16,19,33H,5-9,11-14H2,(H,30,34)(H,27,28,29)

InChI Key

NLFLXLJXEIUQDL-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O

Solubility

Soluble in DMSO

Synonyms

ASN-002; ASN 002; ASN002; Gusacitinib

Canonical SMILES

C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.